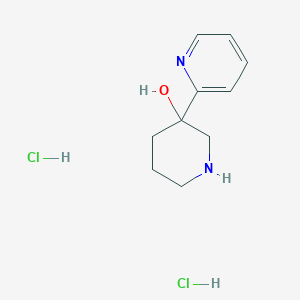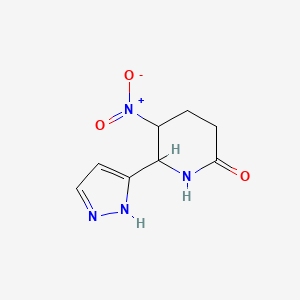
methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride, also known as 3-Amino-4-(4-chlorophenyl)butanoic acid methyl ester hydrochloride, is an organic compound that is widely used in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. It is a white crystalline solid with a molecular weight of 283.7 g/mol and a melting point of 135-137°C. The compound is soluble in water, ethanol, and methanol. It is also soluble in dimethyl formamide and dimethyl sulfoxide.
Aplicaciones Científicas De Investigación
Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride has many applications in scientific research. It is used in the synthesis of biochemicals, pharmaceuticals, and other organic compounds. It is also used in the synthesis of novel inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, it is used in the synthesis of inhibitors of the enzyme cyclooxygenase, which is involved in the regulation of inflammation.
Mecanismo De Acción
Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride is an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Inhibition of this enzyme leads to an increase in the concentration of acetylcholine in the synaptic cleft, which results in increased neurotransmission. In addition, the compound is an inhibitor of the enzyme cyclooxygenase, which is involved in the regulation of inflammation. Inhibition of this enzyme leads to decreased production of pro-inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
This compound has many biochemical and physiological effects. It is an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Inhibition of this enzyme leads to an increase in the concentration of acetylcholine in the synaptic cleft, which results in increased neurotransmission. In addition, the compound is an inhibitor of the enzyme cyclooxygenase, which is involved in the regulation of inflammation. Inhibition of this enzyme leads to decreased production of pro-inflammatory mediators, such as prostaglandins and leukotrienes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride has several advantages and limitations for use in lab experiments. One advantage is that the compound is relatively easy to synthesize, making it a cost-effective option for researchers. In addition, the compound is soluble in a variety of solvents, making it easy to use in a variety of applications. A limitation of the compound is that it is not very stable, making it difficult to store for long periods of time.
Direcciones Futuras
The use of methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride in scientific research is still in its early stages, and there are many future directions that can be explored. One potential direction is to investigate the compound’s potential as an inhibitor of other enzymes, such as proteases and lipases. In addition, the compound could be used to study the effects of acetylcholine on other physiological processes, such as memory and learning. Finally, the compound could be used to study the effects of inflammation on various diseases, such as cancer and cardiovascular disease.
Métodos De Síntesis
Methyl 3-amino-4-(4-chlorophenyl)butanoate hydrochloride is synthesized by a two-step process. The first step is the reaction of 4-chlorobenzaldehyde and 3-aminopropionic acid in the presence of a base such as sodium hydroxide. The second step involves the reaction of the resulting intermediate with hydrochloric acid to form the desired product.
Propiedades
IUPAC Name |
methyl 3-amino-4-(4-chlorophenyl)butanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8;/h2-5,10H,6-7,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTVJESKHUZDRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1=CC=C(C=C1)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6600522.png)



![2-[(2R)-pyrrolidin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6600545.png)
![2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine dihydrobromide](/img/structure/B6600547.png)



![rac-benzyl 4-[(2R,3S)-3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B6600596.png)
![3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6600599.png)

![1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride](/img/structure/B6600605.png)
